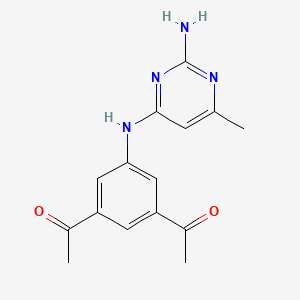
Quinoline-2-carboxamide
Overview
Description
Quinoline-2-carboxamide, also known as 2-Quinolinecarboxamide, is a compound with the molecular formula C10H8N2O . It has a molecular weight of 172.18 g/mol . The IUPAC name for this compound is quinoline-2-carboxamide .
Synthesis Analysis
A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was synthesized by the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide with alkyl and benzyl halides . Another synthesis method involved the reaction of 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature .Molecular Structure Analysis
The molecular structure of Quinoline-2-carboxamide includes a quinoline ring attached to a carboxamide group . The InChI string representation of the molecule isInChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) . The Canonical SMILES representation is C1=CC=C2C(=C1)C=CC(=N2)C(=O)N . Chemical Reactions Analysis
Quinoline-2-carboxamide has been used in the synthesis of various derivatives with potential biological activities . For example, it has been used in the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides .Physical And Chemical Properties Analysis
Quinoline-2-carboxamide is a solid at room temperature . It has a molecular weight of 172.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 172.063662883 g/mol . The Topological Polar Surface Area is 56 Ų . The Heavy Atom Count is 13 .Scientific Research Applications
Pharmacology
Quinoline-2-carboxamide derivatives have been extensively studied for their pharmacological properties. They are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . For instance, certain quinoline-based compounds have been designed to target breast, lung, and CNS tumors effectively .
Medicinal Chemistry
In medicinal chemistry, Quinoline-2-carboxamide serves as a core structure for drug design due to its bioactivity. It has been used to develop novel drugs with improved efficacy and reduced side effects. The versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
Organic Synthesis
Quinoline-2-carboxamide is a pivotal scaffold in organic synthesis. It is utilized in various synthetic approaches to create biologically active compounds. The quinoline ring system is a key component in many natural and synthetic compounds, making it an essential molecule in industrial and synthetic organic chemistry .
Drug Design
The quinoline motif is a significant pharmacophore in drug design. Its derivatives have been used to create potent anti-cancer agents and other drugs targeting specific receptors and pathways. The quinoline structure is particularly valuable in the rational design of selective receptor ligands .
Biochemistry
In biochemistry, Quinoline-2-carboxamide derivatives are explored for their role in various biochemical pathways. They have been studied for their interaction with enzymes and receptors, contributing to the understanding of cellular processes and the development of biochemical assays .
Cancer Treatment
Quinoline-2-carboxamide compounds have shown promise in cancer treatment. They have been investigated for their antiangiogenic effects and their ability to inhibit the growth of various cancer cell lines. These compounds are being studied for their potential use in chemotherapy and targeted cancer therapies .
Immunomodulation
Quinoline-2-carboxamide derivatives also play a role in immunomodulation. They have been evaluated for their ability to modulate immune responses, which is crucial in the treatment of autoimmune diseases and in enhancing the efficacy of vaccines .
Mechanism of Action
Target of Action
Quinoline-2-carboxamide primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising strategy for cancer treatments . The compound has shown potential as an anticancer agent against various cell lines .
Mode of Action
Quinoline-2-carboxamide derivatives interact with their targets, leading to significant changes in cell behavior. They exhibit good anti-proliferative activities, comparable to the reference standard Doxorubicin . The compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits Pim-1 kinase activity .
Biochemical Pathways
Quinoline-2-carboxamide affects several biochemical pathways. It induces apoptosis, a process mediated through proteolytic enzymes known as Caspases, which induce cell death . The apoptotic process activation is initiated by extracellular or intracellular death signals, which trigger pro-Caspase and Caspase activation .
Pharmacokinetics
In silico assessment of ADME properties indicates that the most potent compounds, including Quinoline-2-carboxamide, are orally bioavailable without blood-brain barrier penetration . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of Quinoline-2-carboxamide’s action are significant. It exhibits good anti-proliferative activities against various cell lines . It also induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Furthermore, it inhibits Pim-1 kinase activity .
Safety and Hazards
The safety information for Quinoline-2-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Compounds containing the 8-HQ moiety, such as Quinoline-2-carboxamide, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKKIXCRDTKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202102 | |
| Record name | 2-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxamide | |
CAS RN |
5382-42-3 | |
| Record name | 2-Quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Research indicates that Quinoline-2-carboxamide derivatives exhibit binding affinity for various targets, including:
- Peripheral Benzodiazepine Receptors (PBR): Studies have investigated their potential as radioligands for imaging PBR using PET scans. [, , ]
- Carbonic Anhydrase (CA) Isoforms: Certain derivatives demonstrate inhibitory activity against specific CA isoforms, particularly hCA I and hCA II, suggesting potential applications in related therapeutic areas. []
- Metabotropic Glutamate 2 Receptors (mGlu2): Recent studies explore their use as negative allosteric modulators for imaging mGlu2 receptors via PET. [, ]
A: While the research primarily focuses on their use as imaging agents for PBR, PBR are implicated in various physiological processes, including inflammation, anxiety, and cell proliferation. Further research is necessary to elucidate the specific downstream effects and potential therapeutic applications arising from their interaction with PBR. []
A: CA inhibition has been investigated as a therapeutic strategy for various conditions, such as glaucoma, epilepsy, and cancer. The specific downstream effects and therapeutic potential of Quinoline-2-carboxamide derivatives as CA inhibitors require further investigation. []
ANone: Quinoline-2-carboxamide consists of a quinoline ring system with a carboxamide substituent at the 2-position.
A: The nature and position of substituents on the quinoline ring system significantly influence the physicochemical properties, binding affinities, and biological activities of Quinoline-2-carboxamide derivatives. For example, the introduction of halogen atoms, alkyl groups, or other functional groups can modulate lipophilicity, electronic properties, and overall molecular shape, thereby impacting their interactions with biological targets. [, , , , , ]
ANone: Researchers frequently utilize various spectroscopic methods to confirm the structure and purity of these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely used to determine the structure and connectivity of atoms within the molecule. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, offering valuable insights into the compound's structure. [, ]
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule and to assess properties like absorption and emission characteristics. []
A: Studies show that alterations to the N-substituent significantly influence the biological activity of Quinoline-2-carboxamide derivatives. For instance, introducing cyclic substituents like cycloheptyl or cyclohexyl at the N-position enhances antimycobacterial activity. In contrast, specific N-alkylated derivatives exhibit potential as radioligands for PBR. [, ]
A: Incorporating halogen atoms, such as iodine or fluorine, can impact binding affinity and selectivity for targets like TSPO or mGlu2. The position and type of halogen substituent play a crucial role in optimizing the desired biological activity. [, ]
A: In the quest for potent TSPO ligands, researchers synthesized a series of iodinated Quinoline-2-carboxamide derivatives. Through systematic modifications guided by binding affinity data and physicochemical property analysis, they identified 4-(2-iodophenyl)quinoline-2-N-diethylcarboxamide as a lead compound with higher affinity than the clinically used PK11195. This exemplifies how SAR studies facilitate the optimization of desired biological activities within this class of compounds. []
ANone: While specific stability information is limited in the provided research, Quinoline-2-carboxamide derivatives, like many organic compounds, could be susceptible to degradation pathways such as hydrolysis, oxidation, or photodegradation depending on the specific substituents and environmental conditions.
ANone: Various formulation approaches can improve their stability and solubility:
A: Computational techniques, like density functional theory (DFT) calculations, have been employed to understand the electronic properties and reactivity of these compounds. For example, DFT studies have provided insights into the mechanism of NO photorelease from manganese-nitrosyl complexes containing Quinoline-2-carboxamide-based ligands, highlighting the influence of the coligand on photolability. []
A: Molecular docking studies facilitate the prediction of binding modes and interactions between Quinoline-2-carboxamide derivatives and their biological targets. This information proves valuable in understanding the structure-activity relationships and guiding the design of compounds with improved affinity and selectivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione](/img/structure/B1208735.png)
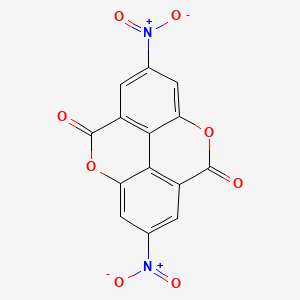

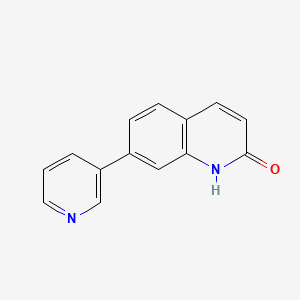
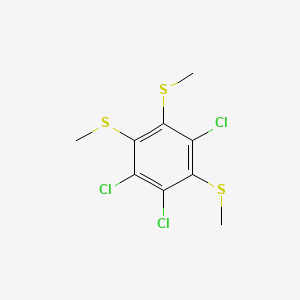
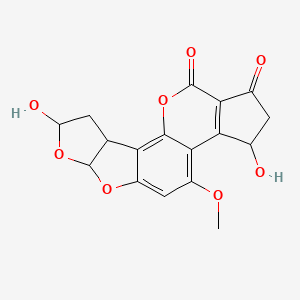
![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)
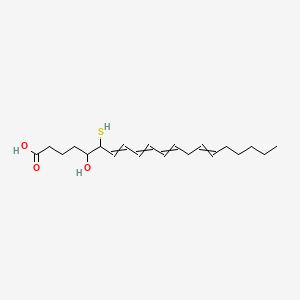


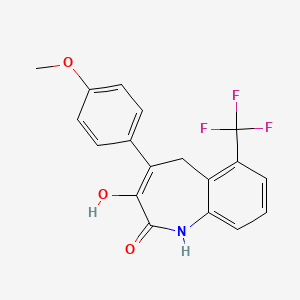
![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
